4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclopropyl group and a methoxy group linked to a piperidine ring, which is further connected to a methyl-imidazole moiety
Mechanism of Action
Target of action
Imidazole containing compounds, such as “4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine”, have been found to show a broad range of chemical and biological properties . They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structures .
Mode of action
The mode of action of imidazole containing compounds can vary greatly. Some act as inhibitors, blocking the activity of their targets, while others may act as agonists, enhancing the activity of their targets .
Biochemical pathways
Imidazole containing compounds can affect various biochemical pathways. For example, some imidazole derivatives have been found to show antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities, among others .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole containing compounds can vary greatly depending on their specific structures. Some are well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of imidazole containing compounds can vary greatly. Some may induce apoptosis in cancer cells, while others may inhibit the growth of bacteria or viruses .
Action environment
The action, efficacy, and stability of imidazole containing compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl group and the methoxy group. The piperidine ring is then attached, and finally, the imidazole moiety is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: Similar in structure but contains a triazole ring instead of a pyrimidine ring.
1-methyl-4,5-diiodo-1H-imidazole: Contains an imidazole ring with different substituents.
Uniqueness
4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22-12-19-9-16(22)18(24)23-6-4-13(5-7-23)10-25-17-8-15(14-2-3-14)20-11-21-17/h8-9,11-14H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVJTNUBTLOOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.